molecular formula C22H33N3O2 B12390398 BChE-IN-15

BChE-IN-15

Cat. No.: B12390398
M. Wt: 371.5 g/mol
InChI Key: PUQVZTVXJSQDBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BChE-IN-15: is a selective inhibitor of butyrylcholinesterase, an enzyme that hydrolyzes choline-based esters. This compound is of significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Butyrylcholinesterase inhibitors are being explored for their ability to enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine, thereby improving cognitive function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BChE-IN-15 typically involves multi-step organic synthesis. The process begins with the preparation of the core scaffold, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: BChE-IN-15 undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.

Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: BChE-IN-15 is used as a tool compound in chemical research to study the structure-activity relationships of butyrylcholinesterase inhibitors. It helps in understanding the binding interactions and optimizing the design of more potent inhibitors.

Biology: In biological research, this compound is employed to investigate the physiological and pathological roles of butyrylcholinesterase. It is used in enzyme assays to measure butyrylcholinesterase activity and to screen for potential therapeutic agents.

Medicine: The primary medical application of this compound is in the treatment of neurodegenerative diseases like Alzheimer’s disease. By inhibiting butyrylcholinesterase, it helps to increase acetylcholine levels in the brain, thereby improving cognitive function and slowing disease progression.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting butyrylcholinesterase. It serves as a lead compound for the design and synthesis of more effective and selective inhibitors.

Mechanism of Action

BChE-IN-15 exerts its effects by binding to the active site of butyrylcholinesterase, thereby inhibiting its enzymatic activity. This prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets of this compound include the catalytic triad of butyrylcholinesterase, which consists of serine, histidine, and glutamate residues. The inhibition of butyrylcholinesterase enhances cholinergic neurotransmission, which is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer’s disease.

Comparison with Similar Compounds

    Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: Another acetylcholinesterase inhibitor that also inhibits butyrylcholinesterase.

    Galantamine: A dual inhibitor of acetylcholinesterase and butyrylcholinesterase.

Uniqueness of BChE-IN-15: this compound is unique in its high selectivity for butyrylcholinesterase over acetylcholinesterase. This selectivity reduces the risk of side effects associated with acetylcholinesterase inhibition, such as gastrointestinal disturbances and muscle cramps. Additionally, this compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Properties

Molecular Formula

C22H33N3O2

Molecular Weight

371.5 g/mol

IUPAC Name

[3-[[2-cycloheptylethyl(methyl)amino]methyl]-1H-indol-7-yl] N,N-dimethylcarbamate

InChI

InChI=1S/C22H33N3O2/c1-24(2)22(26)27-20-12-8-11-19-18(15-23-21(19)20)16-25(3)14-13-17-9-6-4-5-7-10-17/h8,11-12,15,17,23H,4-7,9-10,13-14,16H2,1-3H3

InChI Key

PUQVZTVXJSQDBH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC=CC2=C1NC=C2CN(C)CCC3CCCCCC3

Origin of Product

United States

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